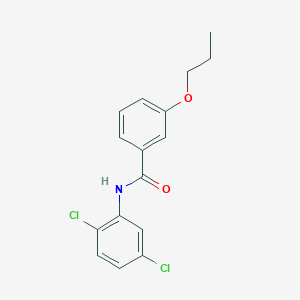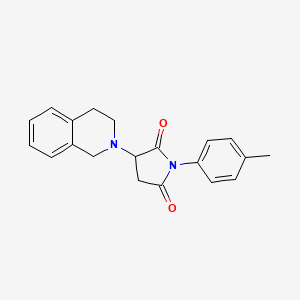
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as NMDA receptor antagonist, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Mécanisme D'action
The mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves its ability to block the this compound receptor. The this compound receptor is a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, this compound can prevent the excessive activation of glutamate receptors, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific application. In general, this compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by excessive glutamate activation. Additionally, this compound has been shown to have analgesic effects and can be used to treat pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments include its high purity and potency. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its high cost, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One potential direction is the development of new and more potent this compound receptor antagonists that can be used to treat neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in pain management and addiction treatment. Finally, more research is needed to determine the optimal dosage and administration methods for this compound in various therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-methylbenzaldehyde with ethyl acetoacetate, followed by the addition of ammonium acetate and the reduction of the resulting product with sodium borohydride. This method yields a high purity product that can be used for scientific research purposes.
Applications De Recherche Scientifique
The 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione receptor antagonist has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective effects and can be used to treat a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, this compound has been studied for its potential use in pain management and addiction treatment.
Propriétés
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-6-8-17(9-7-14)22-19(23)12-18(20(22)24)21-11-10-15-4-2-3-5-16(15)13-21/h2-9,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUDVMWYIRUWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-bromophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4992295.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4992303.png)
![2-chloro-3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4992309.png)

![5-fluoro-3-[(4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)methyl]-1H-indole trifluoroacetate](/img/structure/B4992328.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4992342.png)

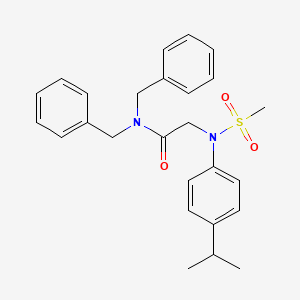
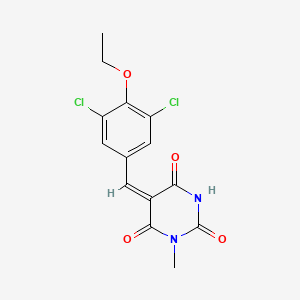
![8-methoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4992357.png)
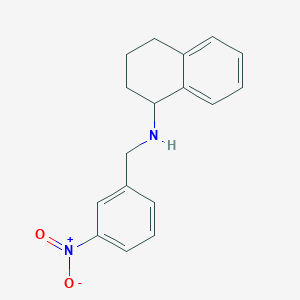
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4992368.png)
![4-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4992383.png)
